[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetyloxy, amino, oxo, phenylmethoxy, purinyl, and fluoro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and esterification reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions, cellular processes, and metabolic pathways. Its structural features make it a valuable tool for probing the function of specific biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimid
Properties
Molecular Formula |
C21H22FN5O7 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H22FN5O7/c1-10(28)31-9-13-14(22)16(33-11(2)29)19(34-13)27-17-15(18(30)26-20(23)25-17)24-21(27)32-8-12-6-4-3-5-7-12/h3-7,13-14,16,19H,8-9H2,1-2H3,(H3,23,25,26,30)/t13-,14?,16+,19-/m1/s1 |
InChI Key |
ADTXBERYSVSIRQ-IBGOWPLKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C)F |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C)F |
Origin of Product |
United States |
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